Black 305

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

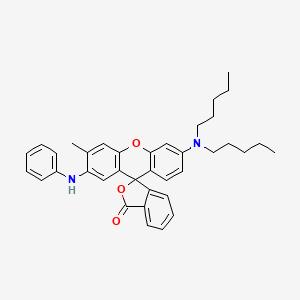

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2'-anilino-6'-(dipentylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O3/c1-4-6-13-21-39(22-14-7-5-2)28-19-20-31-35(24-28)41-34-23-26(3)33(38-27-15-9-8-10-16-27)25-32(34)37(31)30-18-12-11-17-29(30)36(40)42-37/h8-12,15-20,23-25,38H,4-7,13-14,21-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHQYIMTQGDRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888631 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129473-78-5 | |

| Record name | 6′-(Dipentylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129473-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129473785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilino-3-methyl-6-(di-n-amylamino)fluoran, a substituted fluoran (B1223164) dye, is a compound of significant interest in various chemical and technological applications. Its utility stems from its unique chromogenic properties, particularly its ability to undergo reversible color changes in response to environmental stimuli such as temperature and acidity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic pathway and thermochromic mechanism.

Physicochemical Properties

The key physicochemical properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran are summarized in the tables below. These properties are crucial for understanding its behavior in various matrices and for designing applications.

General and Chemical Properties

| Property | Value |

| Chemical Name | 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran |

| Synonyms | ODB-2, Black 400, 2-Phenylamino-3-methyl-6-(di-n-butylamino)fluorane |

| CAS Number | 89331-94-2 |

| Molecular Formula | C₃₅H₃₆N₂O₃ |

| Molecular Weight | 532.68 g/mol |

| Appearance | White to off-white powder or crystalline solid |

Physical and Thermodynamic Properties

| Property | Value | Notes |

| Melting Point | 145-152 °C (low melting polymorph), 179-187 °C (high melting polymorph) | The existence of two polymorphic forms with distinct melting points is reported. |

| Boiling Point | ~704.5 °C (Predicted) | |

| Density | ~1.23 g/cm³ (Predicted) | |

| pKa | ~4.53 (Predicted) | |

| LogP | 4.66 - 8.7 (Predicted) | Indicates high lipophilicity. |

Solubility Profile

| Solvent | Solubility |

| N,N-Dimethylformamide | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

Spectral Properties

| Property | Value |

| λmax (in Methanol) | 571 nm |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.

Synthesis of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran

This protocol is adapted from established synthetic routes for fluoran dyes.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(4'-di-n-amylamino-2'-hydroxybenzoyl)benzoic acid.

-

Condensation: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (96% or higher) while maintaining the temperature between 0-10 °C.

-

Addition of Amine: Dissolve 4-methoxy-2-methyl-diphenylamine in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-30 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with water until the filtrate is neutral.

-

Cyclization: Transfer the filter cake to a flask containing a suitable organic solvent (e.g., toluene) and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-3 hours to facilitate the cyclization to the fluoran structure.

-

Purification: After cooling, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a toluene/heptane mixture) to yield the final product.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dried, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range from the first appearance of liquid (onset) to the complete melting of the solid (clear point) is recorded as the melting range.

Determination of Solubility

A qualitative assessment of solubility is performed as follows:

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: The solvent to be tested is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

-

Observation: The solubility is observed and classified as:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely after the addition of a larger volume of solvent.

-

Sparingly Soluble: Only a small portion dissolves.

-

Practically Insoluble: No apparent dissolution.

-

UV-Visible Spectroscopy

The absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

Solution Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., methanol) of a known concentration.

-

Blank Measurement: The spectrophotometer is zeroed using a cuvette filled with the pure solvent.

-

Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.

Synthetic Workflow

Caption: Synthetic workflow for 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.

Thermochromic Mechanism

In-Depth Technical Guide to Black 305: Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Black 305, also known by its chemical name 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is a fluoran (B1223164) leuco dye.[1] These dyes are a class of compounds that can exist in a colorless (leuco) form and can be induced to switch to a colored form upon interaction with an acidic developer. This property makes them highly valuable as color formers in applications such as carbonless copy paper and thermal printing.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with a spiro[isobenzofuran-xanthene] core structure. The key structural features include a lactone ring in the isobenzofuran (B1246724) moiety, which is responsible for its leuco (colorless) state. Upon cleavage of this ring, a highly conjugated system is formed, leading to the appearance of a deep black color.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | [1] |

| Common Name | This compound | [2][3] |

| CAS Number | 129473-78-5 | [1][3] |

| Molecular Formula | C37H40N2O3 | [1][2][3] |

| Molecular Weight | 560.73 g/mol | [2][3] |

| Melting Point | 181-182 °C | [2] |

| UV-Vis λmax (in acidic medium) | 435 nm, 588 nm | [2] |

| Appearance | Colorless to light-colored powder | |

| Solubility | Insoluble in water, soluble in organic solvents |

Proposed Synthesis Pathway

The proposed pathway consists of three main stages:

-

Synthesis of the keto acid intermediate: 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid.

-

Synthesis of the amine intermediate: 4-Methyl-N1-phenylbenzene-1,2-diamine.

-

Final condensation reaction to form this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and constructed based on analogous reactions reported in the chemical literature. They are intended for experienced synthetic chemists and should be performed with all appropriate safety precautions.

Step 1: Synthesis of 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid

This step involves a two-part synthesis: the N-alkylation of 3-aminophenol followed by a Friedel-Crafts acylation.

Part A: Synthesis of N,N-Dipentyl-3-aminophenol

-

Reagents: 3-Aminophenol, 1-Bromopentane, Sodium Carbonate, Acetonitrile.

-

Procedure:

-

To a solution of 3-aminophenol (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq).

-

Add 1-bromopentane (2.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield N,N-dipentyl-3-aminophenol.

-

Part B: Synthesis of 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid

-

Reagents: N,N-Dipentyl-3-aminophenol, Phthalic Anhydride, Toluene (B28343).

-

Procedure:

-

A mixture of N,N-dipentyl-3-aminophenol (1.0 eq) and phthalic anhydride (1.0 eq) in toluene is heated to reflux for 4-6 hours.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is the keto acid, 2-(4-(dipentylamino)-2-hydroxybenzoyl)benzoic acid, which can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system like ethanol (B145695)/water.

-

Step 2: Synthesis of 4-Methyl-N1-phenylbenzene-1,2-diamine

This step involves a Buchwald-Hartwig amination followed by the reduction of a nitro group.

Part A: Synthesis of 4-Methyl-N-phenyl-2-nitroaniline

-

Reagents: 4-Methyl-2-nitroaniline, Iodobenzene, Palladium(II) Acetate, BINAP, Sodium tert-butoxide, Toluene.

-

Procedure:

-

To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add a solution of 4-methyl-2-nitroaniline (1.0 eq) and iodobenzene (1.1 eq) in anhydrous toluene.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methyl-N-phenyl-2-nitroaniline.

-

Part B: Synthesis of 4-Methyl-N1-phenylbenzene-1,2-diamine

-

Reagents: 4-Methyl-N-phenyl-2-nitroaniline, Tin(II) Chloride Dihydrate, Ethanol, Concentrated Hydrochloric Acid.

-

Procedure:

-

Dissolve 4-methyl-N-phenyl-2-nitroaniline (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-N1-phenylbenzene-1,2-diamine.

-

Step 3: Final Condensation to Synthesize this compound

-

Reagents: 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid, 4-Methyl-N1-phenylbenzene-1,2-diamine, Concentrated Sulfuric Acid.

-

Procedure:

-

To concentrated sulfuric acid, cooled in an ice bath, slowly add 2-(4-(dipentylamino)-2-hydroxybenzoyl)benzoic acid (1.0 eq) and 4-methyl-N1-phenylbenzene-1,2-diamine (1.0 eq) with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the mixture with a solution of sodium hydroxide (B78521) until the pH is neutral.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/heptane mixture.

-

Signaling Pathways and Biological Activity

As a synthetic dye primarily used in industrial applications, this compound is not designed for and is not known to have any specific biological activity or to be involved in any cellular signaling pathways. Its utility lies in its chemical and physical properties as a color-forming agent.

Conclusion

This compound is a fluoran leuco dye with important applications in the manufacturing of carbonless and thermal paper. While a definitive, published synthesis protocol is not available, a plausible and detailed synthetic pathway can be proposed based on established organic chemistry principles for this class of compounds. The provided hypothetical protocol offers a viable starting point for the laboratory synthesis of this complex organic molecule. Further research and optimization would be necessary to establish optimal reaction conditions and yields.

References

Spectral Analysis of Black 305 Leuco Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of Black 305, a fluoran-based leuco dye. The principles and methodologies outlined herein are broadly applicable to the analysis of black fluoran (B1223164) leuco dyes, offering a foundational understanding for researchers in various scientific and drug development fields. While specific data for this compound is not publicly available, this guide utilizes representative data from analogous black fluoran leuco dyes to illustrate the core concepts of their spectral behavior.

Introduction to Leuco Dyes and the Color-Forming Mechanism

Leuco dyes are compounds that can exist in two forms: a colorless (leuco) state and a colored state.[1] The transition between these states is often reversible and can be triggered by external stimuli such as heat, light (photochromism), or a change in pH (halochromism).[1] this compound belongs to the fluoran class of leuco dyes, which are widely used in applications like thermal and carbonless paper.[2][3]

The color-forming process in fluoran leuco dyes is typically initiated by an acidic environment.[4][5] This process involves the protonation of the lactone ring within the fluoran structure, leading to a ring-opening reaction.[4][5] This structural change from a non-planar, sp³-hybridized central carbon to a planar, sp²-hybridized state results in an extended π-conjugated system.[1] This extended conjugation is responsible for the dye's ability to absorb light in the visible spectrum, thus appearing colored.[4] The reaction is reversible; in a basic environment, the lactone ring reforms, and the dye returns to its colorless state.

Spectral Properties of Black Fluoran Leuco Dyes

The spectral properties of fluoran leuco dyes are central to their application and analysis. The key techniques used for their characterization are UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the primary method for quantifying the concentration and observing the color change of leuco dyes.

-

Leuco (Colorless) Form: In its colorless state, the fluoran dye's π-conjugated system is disrupted. Consequently, it primarily absorbs ultraviolet light, with absorption maxima typically occurring below 350 nm.[4][6]

-

Colored Form: Upon ring-opening in an acidic medium, the extended conjugation leads to strong absorption in the visible region of the electromagnetic spectrum.[4] Black dyes, such as this compound, exhibit broad absorption across the visible spectrum, typically with two absorption maxima (λmax), one in the blue-violet region and another in the yellow-orange region, resulting in the perception of a black color. For this compound, the reported λmax values are 435 nm and 588 nm.

The table below summarizes representative UV-Vis absorption data for a generic black fluoran leuco dye, illustrating the typical spectral characteristics.

| Form | Wavelength Range of Maximum Absorption (λmax) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Appearance |

| Leuco | < 350 nm | Not typically significant in the visible range | Colorless |

| Colored | 430 - 460 nm and 580 - 610 nm | 1.5 x 10⁴ - 3.0 x 10⁴ | Black |

Fluorescence Spectroscopy

While the leuco form is generally non-fluorescent, the colored, ring-opened form of some fluoran dyes can exhibit fluorescence. The extended planar structure and rigid conjugated system can allow for the emission of light upon excitation. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).

The following table provides hypothetical, yet representative, fluorescence data for a black fluoran leuco dye in its colored form.

| Form | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Leuco | Not applicable | Not applicable |

| Colored | ~590 nm | ~620 nm |

Experimental Protocols

This section details the methodologies for the spectral analysis of this compound leuco dye.

UV-Visible Spectroscopy Protocol

This protocol describes the preparation and analysis of a fluoran leuco dye to obtain its absorption spectra in both the leuco and colored forms.

Materials:

-

This compound leuco dye

-

Methyl ethyl ketone (MEK), spectroscopic grade

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound leuco dye and dissolve it in MEK to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solution (Leuco Form): Dilute the stock solution with MEK to a final concentration of 1 x 10⁻⁵ M.

-

Measurement of Leuco Form Spectrum:

-

Use MEK as a blank to zero the spectrophotometer.

-

Record the UV-Vis absorption spectrum of the 1 x 10⁻⁵ M working solution from 250 nm to 700 nm.

-

-

Preparation of Colored Form: To the cuvette containing the leuco form solution, add a small, precise volume of TFA (e.g., 1% v/v) and mix thoroughly. The solution should turn black.

-

Measurement of Colored Form Spectrum: Immediately record the UV-Vis absorption spectrum of the colored solution from 250 nm to 700 nm.

-

Data Analysis:

-

Identify the λmax values for both the leuco and colored forms.

-

Calculate the molar absorptivity (ε) for the colored form at its λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy Protocol

This protocol outlines the procedure for measuring the fluorescence emission spectrum of the colored form of a fluoran leuco dye.

Materials:

-

Colored solution of this compound leuco dye (prepared as in the UV-Vis protocol)

-

Fluorescence cuvette

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the longer wavelength λmax value obtained from the UV-Vis absorption spectrum of the colored form (e.g., 590 nm).

-

Measurement:

-

Use a blank solution of MEK with 1% TFA to zero the instrument.

-

Place the cuvette with the colored dye solution in the spectrofluorometer.

-

Scan a range of emission wavelengths (e.g., from 600 nm to 800 nm) to obtain the fluorescence emission spectrum.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Visualizations

Coloration Signaling Pathway

The coloration of a fluoran leuco dye is initiated by the presence of a proton donor (acid), which catalyzes the opening of the lactone ring.

Caption: Acid-induced coloration pathway of a fluoran leuco dye.

Experimental Workflow for Spectral Analysis

The following diagram illustrates the sequential steps involved in the spectral analysis of a leuco dye.

Caption: Workflow for the spectral analysis of a leuco dye.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound and other black fluoran leuco dyes. By understanding the underlying chemical principles and employing the detailed experimental protocols, researchers can effectively characterize the spectral properties of these compounds. The provided data, while representative, serves as a valuable reference for what can be expected during the analysis of this class of leuco dyes. Further investigation into the specific kinetics of the color-forming reaction for this compound would provide a more complete understanding of its dynamic behavior.

References

- 1. Leuco dye - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of Fluoran Leuco Dyes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of Black 305 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Black 305 is a fluoran-based color former primarily utilized in carbonless and thermal paper products.[1] Its chemical structure, 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, and molecular formula, C37H40N2O3, contribute to its characteristic black hue upon development.[1][2] Understanding the solubility and stability of this compound in various organic solvents is paramount for optimizing its application in diverse formulations, including inks and coatings, and for ensuring product performance and longevity. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by available data and detailed experimental protocols.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its behavior in different solvent systems.

| Property | Value | Reference |

| Chemical Name | 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | [2] |

| CAS Number | 129473-78-5 | [2][3] |

| Molecular Formula | C37H40N2O3 | [1][2][3] |

| Molecular Weight | 560.73 g/mol | [1][2][3] |

| Appearance | Black powder | |

| Melting Point | 181-182 °C | [1] |

| λmax | 435, 588 nm | [1] |

| Chemical Classification | Fluoran | [1] |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a range of organic solvents is crucial for formulation development. The following table summarizes the available information. It is important to note that specific solubility values for this compound are not widely published in readily available literature. The data presented here is based on general characteristics of similar solvent-soluble dyes and may require experimental verification for specific applications.

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Expected Solubility | Notes |

| Ethanol | Alcohol | 24.5 | Soluble | Often used in ink formulations.[4] |

| Acetone | Ketone | 20.7 | High | A common solvent for many organic dyes.[5] |

| Toluene | Aromatic Hydrocarbon | 2.4 | Soluble | Good for non-polar to moderately polar compounds.[4] |

| Benzene | Aromatic Hydrocarbon | 2.3 | Soluble | Similar to toluene, but with higher toxicity.[4] |

| Ethyl Acetate | Ester | 6.0 | Moderate | A less polar solvent, good for specific formulations. |

| Hexane | Aliphatic Hydrocarbon | 1.9 | Low to Insoluble | Generally, poor solvent for complex polar molecules. |

| Water | Protic Solvent | 80.1 | Insoluble | As expected for a solvent dye.[4] |

Stability of this compound in Organic Solvents

The stability of this compound in organic solvents is critical for the shelf-life and performance of end-products. Degradation can manifest as color fading, precipitation, or changes in chemical structure.

Factors Influencing Stability:

-

Solvent Type: The chemical nature of the solvent can significantly impact the stability of the dye. Polar aprotic solvents may offer better stability for certain dyes compared to protic or non-polar solvents.

-

Light Exposure: Many dyes are susceptible to photodegradation. Storage in dark conditions is generally recommended.

-

Temperature: Elevated temperatures can accelerate degradation pathways.

-

Presence of Other Chemicals: Interactions with acids, bases, oxidizing agents, or reducing agents can lead to the decomposition of the dye.

General Stability Observations: While specific stability data for this compound is limited, related solvent dyes exhibit good stability in alcoholic and aromatic solvents when protected from light and extreme temperatures.[4] For instance, solvent-based ink compositions using similar dyes have shown excellent storage stability.[6]

Experimental Protocols

To accurately determine the solubility and stability of this compound for a specific application, the following experimental protocols are recommended.

5.1. Solubility Determination

This protocol outlines the equilibrium solubility method.

Caption: Workflow for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Quantification: Dilute the supernatant with a suitable solvent and measure the absorbance at the λmax (588 nm) using a UV-Vis spectrophotometer. Create a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the solute in the supernatant.

-

Solubility Calculation: Express the solubility in grams per liter (g/L) or moles per liter (mol/L).

5.2. Stability Assessment

This protocol describes a method for evaluating the stability of this compound in a solvent over time.

Caption: Experimental workflow for stability assessment.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired organic solvent at a known concentration.

-

Storage: Divide the solution into several sealed, airtight containers. Store these samples under different conditions (e.g., ambient temperature in the dark, elevated temperature, exposure to UV light).

-

Analysis at Time Intervals: At regular intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a sample from each storage condition for analysis.

-

Analytical Techniques:

-

UV-Vis Spectroscopy: Measure the absorbance of the solution at its λmax. A decrease in absorbance indicates degradation.

-

High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate this compound from any potential degradation products. This will allow for the quantification of the parent compound and the detection of impurities.

-

-

Evaluation: Plot the concentration of this compound as a function of time for each storage condition. This will provide a quantitative measure of the dye's stability.

Conclusion

While specific, publicly available data on the solubility and stability of this compound in a wide range of organic solvents is scarce, this guide provides a framework for researchers and formulation scientists. By understanding its fundamental properties and employing the detailed experimental protocols, professionals can effectively evaluate and optimize the performance of this compound in their specific applications. The provided methodologies for determining solubility and assessing stability will enable the generation of crucial data for formulation development, quality control, and ensuring the long-term performance of products containing this compound.

References

The Thermochromic Properties of Black 305: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermochromic properties of Black 305, a fluoran (B1223164) leuco dye. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed insights into the chemical mechanisms, experimental protocols, and quantitative data associated with this compound's temperature-sensitive color-changing behavior.

Introduction to this compound

This compound, identified by the CAS number 129437-78-5, is a fluoran dye widely utilized as a color former in various applications, most notably in thermal and carbonless paper.[1][2] Its chemical structure, 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is the basis for its function as a leuco dye—a compound that can exist in a colorless (leuco) and a colored form. The thermochromic characteristics of this compound are not intrinsic to the molecule itself but are manifested within a multi-component system.

The Three-Component Thermochromic System

The thermochromic behavior of this compound is realized in a system typically composed of three key components: the color former, a developer, and a co-solvent.[3][4][5] The interplay between these components, triggered by temperature changes, governs the reversible transition between the colored and colorless states.

-

Color Former (Leuco Dye): this compound is the primary chromogenic agent. In its neutral state, the lactone ring within its structure is closed, rendering it colorless.

-

Developer: An acidic compound (electron acceptor) that induces the color change. Common developers include bisphenols and other phenolic compounds.[3] The developer protonates the fluoran dye, causing the lactone ring to open.

-

Co-solvent: A low-melting point, non-polar solvent, often a long-chain alcohol or ester (e.g., 1-tetradecanol).[3][6] The melting and solidification of the co-solvent at a specific temperature dictates the thermochromic transition.

Chemical Properties of this compound

The fundamental properties of the this compound color former are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | |

| CAS Number | 129437-78-5 | [1] |

| Molecular Formula | C37H40N2O3 | [1] |

| Molecular Weight | 560 g/mol | [1] |

| Appearance | Black powder | [1] |

| Melting Point | 181-182 °C | [1] |

| λmax (in colored state) | 435 nm, 588 nm | [1] |

Mechanism of Thermochromism

The reversible color change of a this compound thermochromic system is a function of temperature-dependent chemical equilibrium.

Below the Transition Temperature (Colored State): The co-solvent is in a solid state, providing a medium where the acidic developer can interact with the this compound dye. The developer donates a proton to the lactone ring of the dye, forcing it to open. This ring-opened form has an extended conjugated system, allowing it to absorb light in the visible spectrum and thus appear black.

Above the Transition Temperature (Colorless State): As the temperature rises to the melting point of the co-solvent, it transitions from a solid to a liquid state. In the molten, non-polar co-solvent, the developer and the color former dissociate. The fluoran dye reverts to its stable, non-protonated form, and the lactone ring closes. This disrupts the conjugated system, and the dye becomes colorless. The process is reversible upon cooling as the co-solvent solidifies, allowing the dye-developer complex to reform.

Signaling Pathway of Color Change

The following diagram illustrates the reversible opening and closing of the lactone ring in the this compound molecule, which is the fundamental mechanism of its color change.

Caption: Reversible thermochromic mechanism of this compound.

Quantitative Data and Characterization

Representative Thermochromic System Composition

The following table outlines a hypothetical, yet typical, composition for a thermochromic system based on a fluoran dye.

| Component | Example Compound | Function |

| Color Former | This compound | Chromogenic agent |

| Developer | Bisphenol A (BPA) | Proton donor for ring opening |

| Co-solvent | 1-Tetradecanol | Temperature-triggered phase change |

Spectrophotometric Analysis

UV-Vis spectroscopy is a primary method for quantifying the color change in thermochromic systems. The absorbance spectra are measured at temperatures below and above the transition temperature.

A study on a generic black thermochromic dye revealed the following spectral characteristics, which can be considered representative for a this compound system.[7][8]

| State | Wavelength (nm) | Observation |

| Colored (Room Temp) | ~451 nm, ~624 nm | Strong absorbance peaks indicating the colored, conjugated form. |

| Colorless (>30 °C) | Flat baseline | Absorbance peaks disappear as the dye transitions to the colorless, non-conjugated leuco form. |

Colorimetric Analysis (CIELAB)

The CIELAB color space provides a quantitative and perceptually more uniform measure of color.[9][10][11][12] A spectrophotometer or colorimeter is used to measure the L, a, and b* values of the thermochromic material at different temperatures.

-

L* : Lightness (0 = black, 100 = white)

-

a* : Green-red axis (negative = green, positive = red)

-

b* : Blue-yellow axis (negative = blue, positive = yellow)

A meta-analysis of thermochromic leuco dyes indicates a general trend where the L* value (lightness) significantly increases with temperature as the dye becomes colorless.[13][14]

Experimental Protocols

The following sections detail generalized experimental protocols for the preparation and characterization of a thermochromic system based on this compound.

Preparation of a Bulk Thermochromic Composite

This protocol is adapted from methodologies used for similar leuco dye systems.[3][6]

-

Melting the Co-solvent: The co-solvent (e.g., 1-tetradecanol) is heated to a temperature above its melting point (e.g., 120 °C).

-

Dissolving the Components: The color former (this compound) and the developer (e.g., Bisphenol A) are added to the molten co-solvent in the desired molar ratios.

-

Homogenization: The mixture is stirred until all components are fully dissolved and a homogenous solution is obtained.

-

Cooling and Solidification: The molten mixture is then rapidly cooled, for instance, by pouring it into stirred distilled water at room temperature.

-

Isolation and Drying: The resulting solid particles of the thermochromic composite are filtered and dried under ambient conditions.

Characterization of Thermochromic Properties

A general workflow for characterizing the prepared thermochromic composite is outlined below.

Caption: General experimental workflow for thermochromic analysis.

Detailed Steps for Characterization:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting and crystallization temperatures of the co-solvent, which correspond to the thermochromic transition temperatures. The sample is heated and cooled at a controlled rate (e.g., 2 °C/min), and the heat flow is measured.[15]

-

Temperature-Controlled UV-Vis Spectroscopy: The thermochromic composite is placed in a temperature-controlled sample holder of a UV-Vis spectrophotometer. Reflectance or absorbance spectra are recorded at various temperatures, stepping through the transition range, to observe the changes in the spectral profile.[16][17]

-

Temperature-Controlled Colorimetry: A colorimeter or spectrophotometer is used to measure the CIELAB L, a, and b* values of the sample as a function of temperature. This allows for the quantification of the color change and the determination of the color difference (ΔE*) between the colored and colorless states.[18]

Logical Relationships in the Thermochromic System

The functioning of the thermochromic system is based on the logical relationship between its three components and the external stimulus (temperature).

Caption: Logical relationship of components in the thermochromic system.

Conclusion

This compound is a fluoran-based leuco dye that serves as an effective color former in reversible thermochromic systems. Its color-changing properties are not inherent but are activated through formulation with a developer and a co-solvent. The transition temperature and the characteristics of the color change are tunable by selecting appropriate developers and co-solvents. The methodologies of UV-Vis spectroscopy and CIELAB colorimetry are essential for the quantitative characterization of these systems. While specific data for this compound systems require dedicated experimental investigation, the principles and protocols outlined in this guide provide a robust framework for researchers and professionals working with this and similar thermochromic materials.

References

- 1. nagaseamerica.com [nagaseamerica.com]

- 2. Leuco Dyes (Colour Formers) - NAGASE | Europe [nagase.eu]

- 3. tekhelet.com [tekhelet.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Leuco Dyes | Functional Dyes | Yamamoto Chemicals Inc. [yamamoto-chemicals.co.jp]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. jffhmt.avestia.com [jffhmt.avestia.com]

- 8. avestia.com [avestia.com]

- 9. CIELAB color space - Wikipedia [en.wikipedia.org]

- 10. What Is CIELAB? | Datacolor [datacolor.com]

- 11. umfcorp.com [umfcorp.com]

- 12. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]

- 13. jaast.org [jaast.org]

- 14. jaast.org [jaast.org]

- 15. Relation between colour- and phase changes of a leuco dye-based thermochromic composite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. harricksci.com [harricksci.com]

- 18. Transition Temperature of Color Change in Thermochromic Systems and Its Description Using Sigmoidal Models | MDPI [mdpi.com]

An In-depth Technical Guide to the Lactone Ring-Opening Mechanism in Black 305

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core mechanism responsible for the chromogenic properties of Black 305, a fluoran-based leuco dye. The reversible lactone ring-opening is the fundamental process governing its transition from a colorless to a colored state, a principle that underpins its application in thermal and carbonless paper technologies.

The Core Mechanism: Lactone-Zwitterion Equilibrium

This compound, in its colorless state, exists as a neutral molecule containing a lactone ring. This is a cyclic ester functional group. The key to its color-changing ability is the reversible, acid-catalyzed opening of this lactone ring. This process results in the formation of a highly conjugated, planar zwitterion, which is responsible for the dye's characteristic black color.

The equilibrium between the colorless lactone (L) form and the colored zwitterionic (Z) form is highly sensitive to its chemical environment. The primary trigger for the ring-opening is the presence of an acidic developer or a polar solvent.[1][2] The acid protonates the ester oxygen of the lactone, weakening the carbon-oxygen bond and facilitating its cleavage. This results in a resonance-stabilized carbocation and a carboxylate group. The extended π-conjugation in the resulting planar xanthene structure is the reason for its strong absorption in the visible spectrum.

The overall equilibrium can be represented as:

Lactone (L) (Colorless) ⇌ Zwitterion (Z) (Colored)

This equilibrium is dynamic and can be shifted by various factors:

-

Acidity (pH): Lower pH or the presence of acidic developers (like bisphenol A) favors the open, colored zwitterionic form.

-

Solvent Polarity: Polar solvents can stabilize the charged zwitterionic form, thus shifting the equilibrium towards the colored state.

-

Temperature: An increase in temperature generally shifts the equilibrium back towards the less polar, colorless lactone form.

Below is a diagram illustrating the lactone ring-opening mechanism.

Quantitative Data

| Form | Spiro Carbon Hybridization | ¹³C NMR Chemical Shift (ppm) |

| Lactone (Colorless) | sp³ | ~84.2 |

| Zwitterion (Colored) | sp² | ~162.7 |

| Table 1: Representative ¹³C NMR chemical shifts for the spiro carbon in the lactone and zwitterionic forms of a fluoran-based black color former. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the lactone ring-opening of this compound or similar fluoran (B1223164) dyes.

Determination of Thermodynamic Parameters via UV-Vis Spectroscopy

This protocol outlines a method to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the lactone-zwitterion equilibrium.

Objective: To quantify the thermodynamic driving forces of the color-forming reaction by measuring the equilibrium constant (K) at various temperatures.

Materials:

-

This compound

-

A suitable phenolic solvent (e.g., phenol (B47542), m-cresol)

-

A suitable aprotic solvent for baseline (e.g., chloroform)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer with a temperature-controlled cell holder

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen phenolic solvent at a known concentration (e.g., 1 x 10⁻⁴ M).

-

Spectrophotometer Setup:

-

Set the spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 400-800 nm).

-

Use the pure phenolic solvent as a blank.

-

-

Data Acquisition at Multiple Temperatures:

-

Equilibrate the sample cell at the starting temperature (e.g., 25°C) for 10-15 minutes.

-

Record the absorbance spectrum.

-

Increase the temperature in controlled increments (e.g., 5°C or 10°C) and repeat the equilibration and measurement at each temperature up to a maximum temperature (e.g., 75°C).

-

-

Data Analysis:

-

The equilibrium constant, K, at each temperature can be calculated using the Beer-Lambert law, assuming the molar absorptivity of the colored form is constant over the temperature range.

-

Plot ln(K) versus 1/T (van 't Hoff plot).

-

The enthalpy (ΔH°) and entropy (ΔS°) can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the linear fit of the van 't Hoff plot, where R is the gas constant.

-

The Gibbs free energy (ΔG°) at a specific temperature can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

-

¹³C NMR Spectroscopic Analysis

Objective: To structurally confirm the lactone ring-opening by observing the change in the chemical shift of the spiro carbon.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

Deuterated phenol (phenol-d₆) or another suitable acidic/polar deuterated solvent

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation (Colorless Form): Dissolve a small amount of this compound in CDCl₃ in an NMR tube.

-

NMR Acquisition (Colorless Form): Acquire a ¹³C NMR spectrum. The spiro carbon signal is expected in the sp³ region (~84 ppm).

-

Sample Preparation (Colored Form): Dissolve a small amount of this compound in phenol-d₆ in an NMR tube. Gentle heating may be required to ensure dissolution and promote ring-opening.

-

NMR Acquisition (Colored Form): Acquire a ¹³C NMR spectrum. The spiro carbon signal is expected to shift downfield into the sp² region (~163 ppm), confirming the formation of the zwitterion.

Conclusion

The lactone ring-opening mechanism is central to the function of this compound as a leuco dye. The equilibrium between the colorless lactone and the colored zwitterion is a well-defined process that can be investigated and quantified using standard analytical techniques such as UV-Vis and NMR spectroscopy. Understanding the thermodynamics of this equilibrium is crucial for optimizing the performance of this compound in its various applications and for the rational design of new chromogenic materials. The experimental protocols provided herein offer a robust framework for researchers to further explore the fascinating chemistry of fluoran dyes.

References

In-Depth Technical Guide: Black 305 (CAS No. 129437-78-5)

Disclaimer: A comprehensive, official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Black 305 with CAS number 129437-78-5 is not publicly available. This guide has been compiled from limited supplier information and general data on the broader class of fluoran (B1223164) dyes. All information should be treated with caution and verified with the manufacturer or supplier.

Introduction

This compound is a fluoran leuco dye, a class of synthetic organic compounds known for their chromogenic properties.[1] These dyes can exist in a colorless (leuco) form and a colored form, transitioning between the two in response to external stimuli. This compound is primarily utilized as a color former in thermal and carbonless paper products, such as receipts, tickets, and labels.[1] When subjected to heat or pressure on appropriately treated paper, it develops a black image.[1]

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number in available literature. While this document primarily refers to CAS No. 129437-78-5, some sources may list it as 129473-78-5. Users should verify the correct CAS number for their specific product.

Physical and Chemical Properties

The following data is based on limited supplier information.

| Property | Value | Reference |

| Chemical Classification | Fluoran | [1] |

| Appearance | White or lightly colored, free-flowing powder (in leuco form) | |

| Hue | Black (in developed form) | [1] |

| Molecular Formula | C₃₇H₄₀N₂O₃ | [1] |

| Molecular Weight | 560 g/mol | [1] |

| Melting Point | 181-182 °C | [1] |

| λmax | 435, 588 nm | [1] |

Safety and Handling

No specific hazard classification or toxicological data for this compound is available. The following guidance is based on general principles for handling chemical powders and information from SDSs of other fluoran and black dyes.

Hazard Identification

As a fine powder, this compound may pose a respiratory hazard if inhaled and could cause mechanical irritation to the eyes. The toxicological properties have not been fully investigated. Based on data for similar dyes, it may cause mild skin or eye irritation.

Recommended Handling Protocols

Due to the lack of specific data, a cautious approach is recommended. The following is a general workflow for handling this compound powder in a research or laboratory setting.

References

Quantum Chemical Insights into Fluoran Leuco Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical studies of fluoran (B1223164) leuco dyes, a class of molecules crucial for applications ranging from thermal printing to biological imaging. By leveraging computational chemistry, researchers can accelerate the design and development of novel leuco dyes with tailored properties. This document outlines the theoretical underpinnings, experimental validation, and a synergistic workflow that combines computational screening with laboratory synthesis and characterization.

Core Concepts: The Mechanism of Color in Fluoran Leuco Dyes

Fluoran leuco dyes are chromogenic materials that can switch between a colorless (leuco) and a colored state. This transformation is typically induced by an acidic environment.[1][2][3] The fundamental mechanism involves the reversible opening and closing of a spirolactone ring.[3][4]

-

Leuco (Colorless) State: In its neutral form, the fluoran dye possesses a central spiro carbon atom, which isolates the π-electron systems of the xanthene and isobenzofuran (B1246724) moieties. This separation results in limited conjugation, and the molecule primarily absorbs in the ultraviolet region, appearing colorless to the human eye.

-

Colored State: Upon exposure to an acid, the lactone ring is protonated and subsequently opens. This structural change leads to the formation of a highly conjugated, planar, zwitterionic structure.[3] The extended π-electron system allows for the absorption of light in the visible spectrum, resulting in the appearance of color.[3] The specific color is determined by the molecular structure of the dye.[2]

The equilibrium between the closed and open forms is the key to the functionality of these dyes.

Caption: Figure 1: Fluoran Leuco Dye Color Change Mechanism.

Computational Screening: A Virtual Laboratory

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools in the design of new leuco dyes.[1][2][5] These methods allow for the in silico characterization of candidate molecules, saving significant time and resources compared to a purely experimental approach.[1][2][6]

A typical computational workflow involves several key steps:

-

Combinatorial Structure Generation: A virtual library of candidate dye molecules is created by systematically modifying a core fluoran scaffold, such as the robust benzo[a]fluoran structure.[1][2]

-

Geometry Optimization: The three-dimensional structure of each candidate molecule is optimized using DFT to find its most stable conformation.

-

Spectroscopic Prediction: TD-DFT calculations are then performed on the optimized geometries to predict the UV-Vis absorption spectra of the colored form of the dyes.[1][2] This is the primary figure of merit for screening.[1][2]

-

Candidate Selection: The computed spectra are analyzed, and candidates with the desired absorption properties (e.g., specific colors) are selected for synthesis.

Caption: Figure 2: Iterative Leuco Dye Design Workflow.

Experimental Protocols

Synthesis of Fluoran Leuco Dyes

The synthesis of novel fluoran leuco dyes is a multi-step process. As an example, the preparation of a red-absorbing benzo[a]fluoran dye can be achieved through the following general route:[1]

-

Partial Hydrolysis: A starting material like fluorescein (B123965) is partially hydrolyzed under alkaline conditions to produce a dihydroxybenzoylbenzoic acid intermediate.

-

Condensation: The intermediate is then reacted with a naphthol derivative to form the core benzo[a]fluoran structure.

-

Functionalization: The remaining hydroxyl group can be converted to a triflate.

-

Cross-Coupling: Finally, a Suzuki or other cross-coupling reaction can be used to introduce further functional groups to fine-tune the electronic properties and thus the color of the dye.

Spectroscopic Characterization

The primary experimental technique for characterizing the color properties of fluoran leuco dyes is UV-Vis absorption spectroscopy.

-

Sample Preparation: The dye is dissolved in a suitable organic solvent, such as methyl ethyl ketone (MEK), to a known concentration (e.g., 10⁻⁵ M).[1][2]

-

Measurement of the Leuco State: The absorption spectrum of the dye solution is recorded to characterize the colorless form. Typically, absorption maxima are in the UV region (below 350 nm).[1][2]

-

Induction of the Colored State: A strong acid, such as trifluoroacetic acid (TFA), is added to the solution (e.g., 1% v/v) to induce the opening of the lactone ring and the formation of the colored species.[1][2]

-

Measurement of the Colored State: The absorption spectrum of the colored solution is then recorded to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

Quantitative Data: Bridging Theory and Experiment

The synergy between computational and experimental approaches is best illustrated by comparing the predicted and measured spectroscopic properties. The following tables summarize the data for two novel red-absorbing fluoran leuco dyes, LD01 and LD02.[1][2]

Table 1: Experimental Spectroscopic Data for LD01 and LD02 in MEK with 1% TFA

| Dye | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| LD01 | 604 | ~1.4 x 104 |

| LD02 | 608 | 1.4 x 104 |

Table 2: Comparison of Experimental and TD-DFT Predicted Absorption Maxima

| Dye | Experimental λmax (nm) | TD-DFT Predicted λmax (nm) |

| LD01 | 604 | 554 |

| LD02 | 608 | 558 |

The reasonable agreement between the experimental and simulated absorption maxima validates the computational screening protocol as a predictive tool in the design of new fluoran leuco dyes.[1][2]

Conclusion

The integration of quantum chemical studies into the research and development of fluoran leuco dyes represents a significant advancement in the field. The ability to computationally screen large libraries of virtual compounds and predict their color properties with reasonable accuracy accelerates the discovery of novel dyes with tailored characteristics. This synergy between in silico design and experimental validation not only enhances the efficiency of the development process but also deepens our fundamental understanding of the structure-property relationships that govern the behavior of these versatile molecules. This approach holds immense promise for the creation of next-generation chromogenic materials for a wide array of applications.

References

- 1. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Fluoran Dyes in Thermal Paper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoran (B1223164) dyes are a class of leuco dyes widely utilized as color formers in thermal paper, such as receipts, labels, and tickets.[1][2] In their leuco form, these dyes are colorless or lightly colored.[1][2] Upon heating by a thermal print head, they react with a developer, typically an acidic compound, to undergo a structural change that results in the formation of a colored image.[1][2] Common examples of fluoran dyes used in thermal paper include 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2) and Black 305.[1]

The quantification of these dyes in thermal paper is crucial for quality control, product development, and safety assessment, particularly concerning the potential for migration and human exposure. This document provides detailed application notes and protocols for the analytical quantification of fluoran dyes in thermal paper using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, an overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential analytical tool is discussed.

General Experimental Workflow

The overall process for the quantification of fluoran dyes in thermal paper involves sample preparation, extraction of the dye from the paper matrix, followed by chromatographic separation and detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like fluoran dyes.

Experimental Protocol

1. Sample Preparation and Extraction:

-

Apparatus: Analytical balance, scissors, 50 mL centrifuge tubes, ultrasonic bath, centrifuge, 0.22 µm syringe filters.

-

Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water.

-

Procedure:

-

Cut a representative portion of the thermal paper sample into small pieces (approximately 2x2 mm).

-

Accurately weigh about 25 mg of the cut paper into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile or methanol to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50 °C.[3]

-

Centrifuge the sample at 10,000 rpm for 10 minutes.[3]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, evaporate the solvent and reconstitute in the mobile phase to a known volume.[3]

-

2. Chromatographic Conditions:

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often optimal for separating the dye from matrix components. A typical gradient might be:

-

Solvent A: Deionized water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the run time to elute the more non-polar dye molecules.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) for the specific fluoran dye should be determined by scanning a standard solution. For many black fluoran dyes, this is in the range of 280-320 nm in their leuco form. The colored form, if generated, will have a much higher λmax in the visible range.

3. Calibration and Quantification:

-

Prepare a series of standard solutions of the target fluoran dye (e.g., ODB-2 or this compound) in the extraction solvent covering the expected concentration range in the samples.

-

Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample extracts and determine the peak area of the fluoran dye.

-

Calculate the concentration of the dye in the sample using the calibration curve.

Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for HPLC methods used for dye analysis. These values are illustrative and should be determined for the specific fluoran dye and laboratory conditions.

| Parameter | Typical Value | Reference |

| **Linearity (R²) ** | > 0.995 | [4][5] |

| Limit of Detection (LOD) | 0.004 - 5 µg/kg | [4][5] |

| Limit of Quantification (LOQ) | 0.010 - 15 µg/kg | [4][5] |

| Recovery (%) | 82 - 119% | [4][5] |

| Precision (RSD %) | < 10% | [6] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative technique, particularly for identifying unknown color formers or for methods that involve derivatization to increase volatility. However, the relatively high molecular weight and lower volatility of many fluoran dyes can make GC-MS less straightforward than HPLC. Pyrolysis-GC-MS can be a suitable alternative that avoids solvent extraction.

Experimental Protocol (Conceptual)

1. Sample Preparation:

-

Solvent Extraction: Similar to the HPLC protocol, followed by evaporation of the solvent and derivatization (e.g., silylation) to increase volatility.

-

Pyrolysis: A small, accurately weighed piece of the thermal paper is placed directly into a pyrolysis unit connected to the GC-MS.

2. GC-MS Conditions:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial low temperature followed by a ramp to a high final temperature (e.g., 300-320 °C) to ensure elution of the dye.

-

Injection: Splitless mode for trace analysis.

-

MS Detection: Electron Ionization (EI) with scanning over a mass range of m/z 50-650.

3. Identification and Quantification:

-

Identification is based on the retention time and the mass spectrum, which is compared to a spectral library or a pure standard.

-

Quantification is achieved by creating a calibration curve using a pure standard and an internal standard.

Method Validation Data (Illustrative)

Quantitative data for fluoran dyes by GC-MS is less common in the literature. The following are typical performance characteristics for GC-MS analysis of semi-volatile organic compounds.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/g |

| Recovery (%) | 70 - 120% |

| Precision (RSD %) | < 15% |

Signaling Pathways and Logical Relationships

The color formation in thermal paper is a chemically induced signaling pathway. The leuco dye (colorless precursor) is activated by a developer in the presence of heat, leading to a colored product.

Conclusion

The quantification of fluoran dyes in thermal paper can be reliably achieved using HPLC-UV. The provided protocols offer a robust starting point for method development and validation. While GC-MS presents a potential alternative, HPLC is generally more suited for the direct analysis of these relatively large and non-volatile molecules. Proper method validation is essential to ensure accurate and precise results for quality control and research applications.

References

- 1. epa.gov [epa.gov]

- 2. Fine Chemicals for Thermal Recording Paper - Avada Construction [sellchems.com]

- 3. researchgate.net [researchgate.net]

- 4. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 5. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol [mdpi.com]

Application Note: Determination of Black 305 by HPLC-UV

Introduction

Black 305 is a fluoran (B1223164) leuco dye, a class of compounds known for their chromogenic properties, enabling a transition between a colorless (leuco) and a colored state.[1][2] This characteristic makes them valuable in applications such as thermal paper and carbonless copy paper. The analysis of these dyes is crucial for quality control and to understand their behavior in various matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of this compound. The method utilizes reversed-phase chromatography, which is a standard and effective technique for the separation of organic dyes.[3][4][5]

Principle

The method is based on the separation of this compound on a C18 reversed-phase HPLC column. The mobile phase consists of a gradient mixture of acetonitrile (B52724) and a buffered aqueous solution. Detection is performed using a UV-Vis detector at a wavelength selected to provide maximum sensitivity for the analyte. In its leuco form, this compound has an absorption maximum in the UV region, typically below 350 nm.[1][2] For enhanced sensitivity and to analyze the dye in its colored form, the mobile phase is acidified to promote the opening of the lactone ring, which results in a colored compound with strong absorbance in the visible range.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (CAS: 129473-78-5) [6][7][8][9]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography Data System (CDS)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-1 min: 50% B, 1-10 min: 50-95% B, 10-12 min: 95% B, 12.1-15 min: 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm and 590 nm (for leuco and colored forms, respectively) |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below:

-

Accurately weigh a known amount of the homogenized sample containing this compound.

-

Extract the analyte with a suitable solvent, such as acetonitrile or methanol, using sonication or shaking.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the calibration range.

Data Presentation

The quantitative performance of this method is summarized in the following table. These values are illustrative and should be determined during method validation in a specific laboratory.

| Parameter | Illustrative Value |

| Retention Time (min) | ~ 8.5 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualization

The following diagram illustrates the experimental workflow for the HPLC-UV determination of this compound.

Caption: Experimental workflow for the determination of this compound by HPLC-UV.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantitative determination of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fluoran leuco dyes. The method can be adapted and validated for specific sample matrices as required.

References

- 1. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 4. jordilabs.com [jordilabs.com]

- 5. researchgate.net [researchgate.net]

- 6. US20220184986A1 - Multi-Purpose Phenol-Free Direct Thermal Recording Media - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. This compound CAS#: 129473-78-5 [m.chemicalbook.com]

- 9. This compound | 129473-78-5 [chemicalbook.com]

Application Notes and Protocols for Microencapsulation of Black 305 Leuco Dye in Carbonless Paper

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonless Copy Paper Technology

Carbonless copy paper (CCP), also known as non-carbon copy paper, facilitates the transfer of written or typed information from a top sheet to subsequent sheets without the use of traditional carbon paper.[1] This technology relies on a chemical reaction between a colorless dye precursor (leuco dye) and a developer sheet.[2] The top sheet of paper (Coated Back or CB) is coated with microcapsules containing a leuco dye, such as Black 305, dissolved in an organic solvent.[3][4] When pressure is applied from a writing instrument, the microcapsules rupture, releasing the dye solution onto the sheet below (Coated Front or CF).[3][4] The CF sheet is coated with an acidic developer, typically a clay or phenolic resin, which reacts with the leuco dye to produce a visible black mark.[5][6] For multi-part forms, intermediate sheets (Coated Front and Back or CFB) are coated with the developer on the front and microcapsules on the back.[3]

The efficacy of carbonless paper is critically dependent on the properties of the microcapsules, which must be strong enough to withstand handling and printing processes but fragile enough to rupture under the pressure of writing.[7] Key characteristics of these microcapsules include particle size, core loading, wall thickness, and stability.[6] The typical size of microcapsules for this application ranges from 3 to 10 micrometers.[1][4]